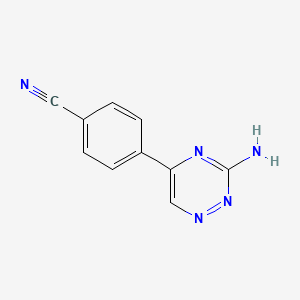

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(3-amino-1,2,4-triazin-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-5-7-1-3-8(4-2-7)9-6-13-15-10(12)14-9/h1-4,6H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQRFPYCTSSRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094296-78-2 | |

| Record name | 4-(3-amino-1,2,4-triazin-5-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to understand the interaction of triazine derivatives with biological molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

The following analysis compares 4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile with structurally related compounds, focusing on structural features, biological activities, and synthetic methodologies.

Structural Comparison

Key Observations :

- Triazine vs.

- Substituent Effects : Chloro (e.g., 1c) or trifluoromethyl (e.g., 5FB) groups enhance lipophilicity and membrane permeability, critical for cytotoxicity or receptor binding .

- Linker Diversity : Ethynyl (1c), methyl (17), or carboxamide (12) linkers modulate steric and electronic properties, influencing bioactivity .

Key Trends :

- Cytotoxicity: Chloro-substituted triazole derivatives (e.g., 1c) exhibit superior activity against breast cancer lines compared to dimethylamino-substituted analogs (e.g., 1k) .

- Receptor Specificity: Thiazolidinone-containing benzonitriles (e.g., 5FB) show precise receptor interactions, while triazine-carboxamide hybrids (e.g., 6a-n) target microbial enzymes .

Key Insights :

Biological Activity

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile is a compound featuring a triazine core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound this compound consists of a benzonitrile moiety linked to an amino-substituted triazine ring. The structural formula can be represented as follows:

This structure is significant as it combines the properties of both triazine and benzonitrile, which are known for their biological activity.

Biological Activity Overview

The biological activities of triazine derivatives have been extensively studied, particularly their anticancer, antiviral, and antimicrobial properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research has indicated that compounds with triazine cores exhibit significant anticancer properties. For instance, derivatives of triazine have shown efficacy against various cancer cell lines:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These data suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and DNA binding .

Antiviral Activity

The antiviral potential of triazine derivatives has also been explored. Compounds similar to this compound have demonstrated effectiveness against viral pathogens by inhibiting viral replication mechanisms. For example, certain derivatives have shown IC50 values in the low micromolar range against RNA viruses .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Many triazine derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication.

- DNA Binding : The ability to bind to DNA can lead to disruptions in replication and transcription processes in cancer cells.

- Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Case Studies

Several case studies have documented the effects of similar compounds on specific cancer types:

- A study on a related triazine derivative showed a significant reduction in tumor size in xenograft models of breast cancer when treated with the compound at a dose of 50 mg/kg .

- Another case study highlighted the antiviral efficacy against Hepatitis C virus (HCV), where a derivative exhibited an EC50 value of 0.35 µM in vitro .

Preparation Methods

Cyclization of Bishydrazones to 1,2,4-Triazines

A key step in the synthesis involves cyclizing bishydrazones derived from aromatic aldehydes or ketones with aminoguanidine hydrochloride. This method is described in a patent process where:

- Aminoguanidine hydrochloride is dissolved in water with hydrochloric acid.

- The bishydrazone intermediate is heated in a solvent mixture (e.g., 2-propanol and propionic acid) at elevated temperatures (around 70–90 °C) for extended periods (up to 20 hours) to promote cyclization to the triazine ring.

- The reaction progress is monitored by conversion of isomers, and the product is isolated by cooling and filtration.

This method yields the 1,2,4-triazine ring with an amino substituent at the 3-position, which is crucial for the target compound.

Introduction of the Benzonitrile Group

The benzonitrile moiety can be introduced via nucleophilic aromatic substitution or coupling reactions involving 5-cyano-1,2,4-triazine derivatives:

- A solvent-free, catalyst-free ipso-substitution reaction of a cyano group in 5-cyano-1,2,4-triazines with aromatic amines has been reported as a green and efficient method.

- This reaction proceeds under solvent-free conditions, avoiding the use of catalysts and harsh reagents, and achieves high yields with operational simplicity.

- The method involves direct substitution of the cyano group by an aryl amino group, which can be tailored to introduce the benzonitrile substituent at the 5-position of the triazine ring.

Solvent-Free Amination of 1,2,4-Triazines

A highly efficient and green method for the amination of 1,2,4-triazines involves:

- Direct amination of the 5-position of 1,2,4-triazines using aryl or alkyl amines under solvent and catalyst-free conditions.

- The reaction is carried out by mixing the triazine substrate and the amine at elevated temperatures without any solvent or catalyst.

- This method offers advantages such as atom economy, high yields, and compatibility with various functional groups, including the cyano group on the benzonitrile ring.

- The process avoids chromatographic purification, simplifying product isolation.

Reaction Conditions and Optimization

Purification and Isolation

- After reaction completion, cooling the reaction mixture to low temperatures (0–5 °C) facilitates precipitation of the product.

- Filtration and washing with cold solvents such as acetone/water mixtures remove impurities.

- Drying under vacuum at moderate temperatures (20–40 °C) ensures removal of residual solvents without decomposition.

- Non-chromatographic purification techniques such as crystallization and filtration are preferred for scalability and environmental considerations.

Research Findings and Advantages

- The solvent-free amination approach significantly reduces environmental impact by eliminating the use of volatile organic solvents and catalysts.

- The cyclization method using aminoguanidine hydrochloride is robust and scalable, providing high purity triazine intermediates.

- The ipso-substitution strategy for introducing the benzonitrile group is efficient and compatible with various substituents, offering synthetic flexibility.

- Overall, these methods align with green chemistry principles, emphasizing atom economy, operational simplicity, and reduced waste generation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Advantages |

|---|---|---|---|---|

| Cyclization of bishydrazones | Aminoguanidine hydrochloride, bishydrazone | 70–90 °C, 20 h, acidic medium | High yield, >85% purity | Scalable, well-established |

| Ipso-substitution of cyano | 5-cyano-1,2,4-triazine, aryl amine | Solvent-free, catalyst-free, heat | High yield, clean product | Green, atom economical |

| Solvent-free amination | 1,2,4-triazine, aromatic amine | Neat, catalyst-free, heat | High yield, functional group tolerant | Simple, eco-friendly, no purification needed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis of triazine-benzonitrile hybrids typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogs with triazine moieties have been synthesized using palladium-catalyzed cross-coupling or hydrazine-mediated cyclization. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yields, as demonstrated by benzonitrile derivatives achieving 16–46% yields under optimized conditions . Pre-functionalization of the triazine ring with amino groups may require protective groups to prevent side reactions .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign chemical shifts to distinguish the benzonitrile aromatic protons (δ ~7.5–8.0 ppm) and triazine ring carbons (δ ~150–160 ppm). For example, in related compounds, the cyano group’s carbon appears at δ ~115–120 ppm .

- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks. For instance, a benzonitrile-triazole analog showed an experimental [M+H]+ of 333.1012 (calc. 333.1015) .

- Purity : Monitor by HPLC with UV detection at λ = 254 nm, ensuring >95% purity for biological assays.

Q. What are the key chemical reactivities of the triazine and benzonitrile functional groups in this compound?

- Triazine Reactivity : The 3-amino-1,2,4-triazine moiety participates in hydrogen bonding (via NH2) and can undergo electrophilic substitution or coordination with metal ions. Its planar structure facilitates π-π stacking in supramolecular assemblies .

- Benzonitrile Reactivity : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines. It also serves as a directing group in metal-catalyzed C–H activation reactions .

Advanced Research Questions

Q. How do substituent variations on the triazine or benzonitrile rings affect biological activity (e.g., cytotoxicity, enzyme inhibition)?

- Methodology : Structure-activity relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., -CF3) on the benzonitrile ring enhance cytotoxicity. For example, 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile showed IC50 = 3.2 µM against MCF-7 cells, outperforming unsubstituted analogs . Conversely, hydroxyl or methoxy groups on the triazine ring improve solubility but may reduce membrane permeability .

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Small-molecule crystals can be grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). SHELX programs are robust for handling twinned data or high-resolution datasets, critical for resolving hydrogen-bonding networks involving the amino-triazine group .

Q. How can computational methods (docking, MD simulations) guide the design of analogs targeting specific proteins?

- Methodology :

- Docking : AutoDock Vina or Glide can predict binding modes to targets like xanthine oxidase. For example, benzonitrile-triazole derivatives showed strong binding to the molybdopterin active site (ΔG = −9.2 kcal/mol) .

- MD Simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical interactions (e.g., π-stacking with Phe residues) .

Q. How should researchers address contradictory pharmacological data across cell lines or assays?

- Methodology :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT vs. ATP-based viability assays).

- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended targets. For instance, a benzonitrile analog exhibited off-target inhibition of serotonin transporters (Ki = 8.9 nM) .

- Metabolic Stability : Assess liver microsomal stability to rule out rapid degradation artifacts .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -NH2) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

- Prodrug Design : Mask polar groups (e.g., esterify -NH2) to enhance bioavailability, as demonstrated for CNS-targeted benzonitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.